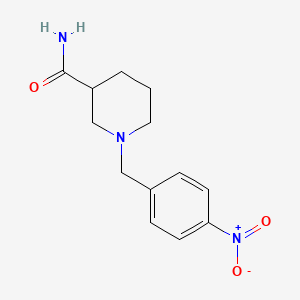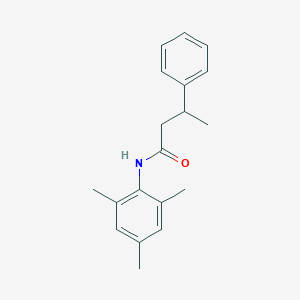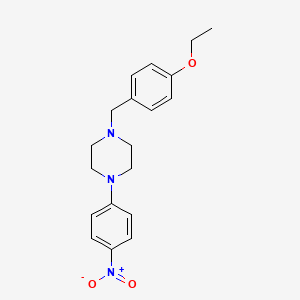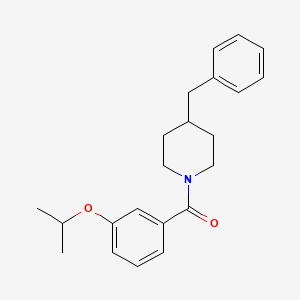![molecular formula C26H20ClNO6 B5210230 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5210230.png)
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate, also known as Boc-L-β-AOC, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC involves its ability to inhibit proteasome activity and the production of inflammatory cytokines. This compoundβ-AOC binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of toxic proteins that induce cell death in cancer cells. In addition, this compoundβ-AOC inhibits the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compoundβ-AOC has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compoundβ-AOC induces apoptosis, or programmed cell death, by accumulating toxic proteins and inhibiting proteasome activity. In addition, this compoundβ-AOC has been shown to inhibit tumor growth in animal models of cancer.
Inflammatory diseases are characterized by the production of inflammatory cytokines, which lead to tissue damage and inflammation. This compoundβ-AOC has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation and tissue damage in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC in lab experiments is its specificity for the proteasome and inflammatory cytokines. This allows researchers to study the effects of proteasome inhibition and cytokine inhibition without affecting other cellular processes. In addition, this compoundβ-AOC has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
One limitation of using this compoundβ-AOC in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compoundβ-AOC to cells or animals in lab experiments. In addition, the effects of this compoundβ-AOC on normal cells and tissues are not well understood, which could limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC. One area of research involves the development of more soluble derivatives of this compoundβ-AOC that can be administered more easily in lab experiments. Another area of research involves the investigation of the effects of this compoundβ-AOC on normal cells and tissues to better understand its potential therapeutic applications and limitations.
In addition, this compoundβ-AOC could be used in combination with other compounds to enhance its therapeutic effects. For example, this compoundβ-AOC has been shown to enhance the effects of chemotherapy in cancer cells, suggesting that it could be used in combination with chemotherapy to improve cancer treatment outcomes.
Conclusion
This compoundβ-AOC is a chemical compound that has potential therapeutic applications in cancer and inflammatory diseases. Its ability to inhibit proteasome activity and the production of inflammatory cytokines makes it an attractive compound for scientific research. However, its limited solubility and potential effects on normal cells and tissues need to be further investigated. Future research on this compoundβ-AOC could lead to the development of new treatments for cancer and inflammatory diseases.
Synthesemethoden
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC can be synthesized using a variety of methods. One common method involves the reaction of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl chloride with N-[(benzyloxy)carbonyl]-beta-alanine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain this compoundβ-AOC in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninateβ-AOC has been used in numerous scientific studies due to its potential therapeutic applications. One area of research involves the use of this compoundβ-AOC as a proteasome inhibitor. Proteasomes are responsible for degrading proteins in cells, and their dysfunction has been linked to various diseases, including cancer and neurodegenerative disorders. This compoundβ-AOC has been shown to inhibit proteasome activity, leading to the accumulation of proteins that can induce cell death in cancer cells.
Another area of research involves the use of this compoundβ-AOC as a potential treatment for inflammatory diseases. This compoundβ-AOC has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO6/c27-19-8-6-18(7-9-19)22-16-32-23-14-20(10-11-21(23)25(22)30)34-24(29)12-13-28-26(31)33-15-17-4-2-1-3-5-17/h1-11,14,16H,12-13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTMGUOVVYKDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5210175.png)
![1-[(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5210177.png)

![N-(2-bromophenyl)-4-[(diisobutylamino)sulfonyl]benzamide](/img/structure/B5210186.png)
![ethyl 1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5210194.png)
![ethyl 4-{5-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate](/img/structure/B5210201.png)
![1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B5210215.png)
![methyl 2,2-dimethyl-5-[(3-methyl-5-isoxazolyl)carbonyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5210222.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5210236.png)
